2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone
Description
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a pyridine ring substituted with a methyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
PTYVSDWYOJJXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone has been explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Agrochemicals
The compound has been investigated as a potential precursor in the synthesis of agrochemicals. Its fluorinated nature contributes to increased biological activity and environmental stability.
Material Science
In material science, this compound has been studied for its role in developing novel polymers and coatings that exhibit enhanced thermal and chemical resistance due to the presence of fluorine atoms.
Case Study 1: Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of these compounds in inhibiting bacterial growth, suggesting their potential use as new antimicrobial agents .
Case Study 2: Fluorinated Polymers
In a study focused on the development of fluorinated polymers for industrial applications, researchers synthesized polymers incorporating this compound. The resulting materials displayed superior resistance to solvents and high thermal stability compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to target proteins, potentially inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl ring instead of a pyridine ring.
2,2,2-Trifluoro-1-(2-chlorophenyl)-ethanone: Contains a chlorophenyl group instead of a methylpyridinyl group.
2,2,2-Trifluoro-1-(4-methylphenyl)-ethanone: Features a methylphenyl group instead of a methylpyridinyl group.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other trifluoromethyl ketones may not be as effective.
Biological Activity
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone (CAS Number: 1060801-54-8) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them attractive candidates for various therapeutic applications.
- Molecular Formula : C₈H₆F₃NO
- Molecular Weight : 189.13 g/mol
- LogP : 2.135 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 29.96 Ų
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl can increase antibacterial potency.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 29o | 3.125 | Gram-positive |
| 55i | 12.5 | S. typhi |
| 55j | 25 | S. aureus |
Case Studies
-
Antifibrotic and Anticancer Potential :
A study highlighted the role of similar pyridine derivatives as selective inhibitors of TGF-β type I receptor kinase, which is implicated in cancer progression and fibrosis. The compound demonstrated an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity . -
Antimicrobial Efficacy :
In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 6.25 to 50 μg/mL depending on the structural modifications . -
Structure-Activity Relationship Studies :
A comprehensive SAR analysis indicated that modifications in the pyridine ring and the presence of electron-withdrawing groups significantly influence the biological activity of these compounds. For example, compounds bearing methoxy or iodo groups showed enhanced antibacterial action .
The exact mechanism by which this compound exerts its biological effects remains under investigation; however, it is hypothesized that its ability to interact with specific protein kinases and bacterial cell membranes may play a crucial role in its antimicrobial and anticancer activities.
Q & A
Q. What advanced analytical techniques validate trace impurities (<0.1%) in high-purity batches?
- Methodology :
- LC-HRMS : Detect impurities using a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/ACN).
- NMR with cryoprobes : Enhance sensitivity for low-abundance species (e.g., residual solvents or dehalogenated byproducts).
- ICP-MS : Quantitate heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
